molecular formula C22H23BrN2O2S B288770 1-[(4-Bromo-1-naphthyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine

1-[(4-Bromo-1-naphthyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine

Cat. No. B288770
M. Wt: 459.4 g/mol
InChI Key: DXGLFVRESZGJCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Bromo-1-naphthyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine, also known as BRL-15572, is a selective antagonist of the serotonin 5-HT1D receptor. This compound has been extensively studied for its potential therapeutic applications in the treatment of migraine headaches, anxiety, and depression. In

Mechanism of Action

1-[(4-Bromo-1-naphthyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine exerts its pharmacological effects by selectively blocking the 5-HT1D receptor. This receptor is primarily expressed in the brain and is involved in the regulation of pain and mood. By blocking this receptor, 1-[(4-Bromo-1-naphthyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine can reduce the transmission of pain signals and modulate mood-related behaviors.
Biochemical and Physiological Effects
1-[(4-Bromo-1-naphthyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine has been shown to have a number of biochemical and physiological effects. In animal models, 1-[(4-Bromo-1-naphthyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine has been shown to reduce the frequency and severity of migraine headaches, as well as reduce anxiety and depressive-like behaviors. 1-[(4-Bromo-1-naphthyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine has also been shown to modulate the release of neurotransmitters such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(4-Bromo-1-naphthyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine in lab experiments is its selectivity for the 5-HT1D receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other serotonin receptors. However, one limitation of using 1-[(4-Bromo-1-naphthyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine is its relatively low potency compared to other 5-HT1D receptor antagonists. This may require higher concentrations of the compound to achieve the desired effects.

Future Directions

For the study of 1-[(4-Bromo-1-naphthyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine include further preclinical and clinical studies, the development of more potent and selective 5-HT1D receptor antagonists, and exploring the role of the 5-HT1D receptor in other physiological processes.

Synthesis Methods

1-[(4-Bromo-1-naphthyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine can be synthesized through a multi-step process that involves the reaction of 4-bromo-1-naphthalenesulfonyl chloride with 2,4-dimethylphenylpiperazine in the presence of a base. The resulting product is then purified through column chromatography and recrystallization. The purity and identity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

1-[(4-Bromo-1-naphthyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine has been studied extensively for its potential therapeutic applications in the treatment of migraine headaches, anxiety, and depression. In preclinical studies, 1-[(4-Bromo-1-naphthyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine has been shown to be a potent and selective antagonist of the 5-HT1D receptor, which is involved in the regulation of pain and mood. 1-[(4-Bromo-1-naphthyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine has also been shown to have anxiolytic and antidepressant effects in animal models.

properties

Product Name

1-[(4-Bromo-1-naphthyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine

Molecular Formula

C22H23BrN2O2S

Molecular Weight

459.4 g/mol

IUPAC Name

1-(4-bromonaphthalen-1-yl)sulfonyl-4-(2,4-dimethylphenyl)piperazine

InChI

InChI=1S/C22H23BrN2O2S/c1-16-7-9-21(17(2)15-16)24-11-13-25(14-12-24)28(26,27)22-10-8-20(23)18-5-3-4-6-19(18)22/h3-10,15H,11-14H2,1-2H3

InChI Key

DXGLFVRESZGJCZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)Br)C

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)Br)C

Origin of Product

United States

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